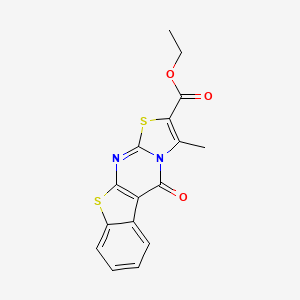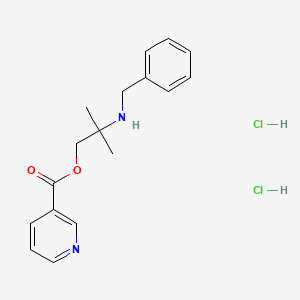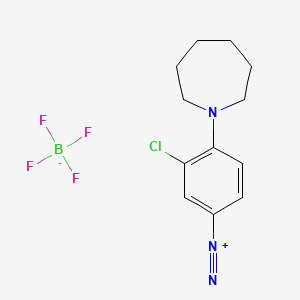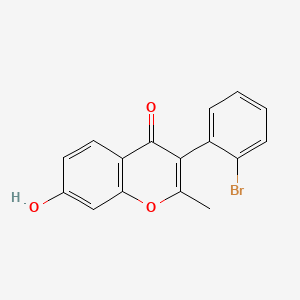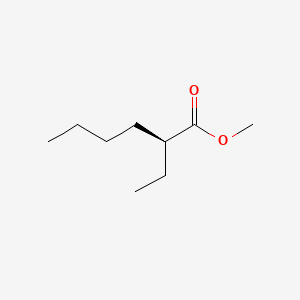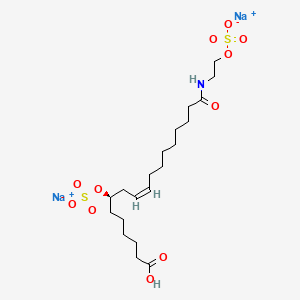
Glycyl-isolysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-isolysine is a dipeptide composed of glycine and isoleucine It is a simple peptide that plays a significant role in various biochemical processes Glycine is the smallest amino acid, while isoleucine is a branched-chain amino acid
準備方法
Synthetic Routes and Reaction Conditions
Glycyl-isolysine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling Reaction: Glycine is coupled to the resin using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting group on the glycine is removed to allow the next amino acid to couple.
Addition of Isoleucine: Isoleucine is then added to the growing peptide chain using the same coupling reagent.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on the desired scale and purity of the final product. Solution-phase synthesis can be more suitable for large-scale production, while SPPS offers higher purity and is often used for research purposes.
化学反応の分析
Types of Reactions
Glycyl-isolysine can undergo various chemical reactions, including:
Oxidation: The amino groups in this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert any oxidized forms back to their original state.
Substitution: The amino groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the amino groups, while reduction will restore the original amino groups.
科学的研究の応用
Glycyl-isolysine has several applications in scientific research, including:
Chemistry: It is used as a building block for more complex peptides and proteins.
Biology: It serves as a model compound for studying peptide interactions and functions.
Medicine: Research into its potential therapeutic applications, such as drug delivery systems and peptide-based therapies.
Industry: It is used in the synthesis of various biochemical products and as a standard in analytical techniques.
作用機序
The mechanism of action of glycyl-isolysine involves its interaction with specific molecular targets. The peptide can bind to enzymes, receptors, or other proteins, influencing their activity. The exact pathways and targets depend on the specific application and context in which this compound is used.
類似化合物との比較
Similar Compounds
Glycylglycine: Another simple dipeptide composed of two glycine molecules.
Glycyl-L-isoleucine: Similar to glycyl-isolysine but with a different stereochemistry.
Glycyl-L-lysine: A dipeptide composed of glycine and lysine.
Uniqueness
This compound is unique due to its specific combination of glycine and isoleucine, which imparts distinct properties. Its branched-chain structure from isoleucine differentiates it from other simple dipeptides, potentially offering unique interactions and applications in various fields.
特性
CAS番号 |
1191-22-6 |
|---|---|
分子式 |
C8H17N3O3 |
分子量 |
203.24 g/mol |
IUPAC名 |
(2S)-2-amino-6-[(2-aminoacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C8H17N3O3/c9-5-7(12)11-4-2-1-3-6(10)8(13)14/h6H,1-5,9-10H2,(H,11,12)(H,13,14)/t6-/m0/s1 |
InChIキー |
YOYBPHLYMUAKGZ-LURJTMIESA-N |
異性体SMILES |
C(CCNC(=O)CN)C[C@@H](C(=O)O)N |
正規SMILES |
C(CCNC(=O)CN)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Dimethylamino)phenyl]-5-(4-methylphenyl)penta-1,4-dien-3-one](/img/structure/B12694834.png)

